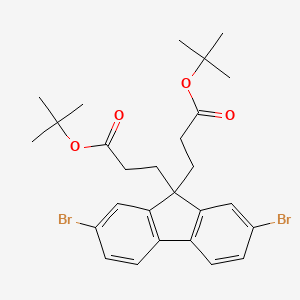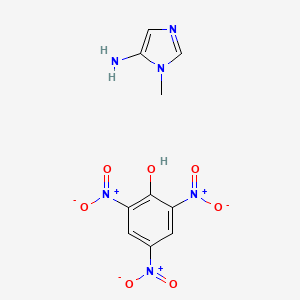
Di-tert-butyl 3,3'-(2,7-dibromo-9H-fluorene-9,9-diyl)dipropanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Di-tert-butyl 3,3'-(2,7-dibromo-9H-fluorene-9,9-diyl)dipropanoate is a complex organic compound with the molecular formula C27H32Br2O4. It is a derivative of fluorene, a polycyclic aromatic hydrocarbon, and is characterized by the presence of bromine atoms and tert-butyl ester groups. This compound is primarily used in scientific research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of di-tert-butyl 3,3'-(2,7-dibromo-9H-fluorene-9,9-diyl)dipropanoate typically involves the following steps:
Bromination: The starting material, fluorene, undergoes bromination to introduce bromine atoms at the 2 and 7 positions.
Esterification: The brominated fluorene is then reacted with tert-butyl propanoate in the presence of a strong acid catalyst (e.g., sulfuric acid) to form the di-tert-butyl ester groups.
Industrial Production Methods: In an industrial setting, the synthesis process is scaled up to produce larger quantities of the compound. This involves the use of reactors and controlled conditions to ensure the purity and yield of the final product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve the desired product with high efficiency.
Chemical Reactions Analysis
Types of Reactions: Di-tert-butyl 3,3'-(2,7-dibromo-9H-fluorene-9,9-diyl)dipropanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding fluorenone derivatives.
Reduction: Reduction reactions can be performed to remove the bromine atoms, resulting in different structural analogs.
Substitution: The bromine atoms can be substituted with other functional groups, such as alkyl or aryl groups, to create new derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like zinc (Zn) and hydrochloric acid (HCl) are often used.
Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution product.
Major Products Formed:
Oxidation Products: Fluorenone derivatives with different oxidation states.
Reduction Products: Derivatives with reduced bromine content.
Substitution Products: New compounds with substituted functional groups.
Scientific Research Applications
Di-tert-butyl 3,3'-(2,7-dibromo-9H-fluorene-9,9-diyl)dipropanoate is widely used in scientific research due to its unique properties. Some of its applications include:
Chemistry: It serves as a precursor for the synthesis of various organic compounds and materials.
Biology: The compound is used in the study of biological systems and interactions with biomolecules.
Industry: The compound is utilized in the production of advanced materials, such as polymers and electronic devices.
Mechanism of Action
The mechanism by which di-tert-butyl 3,3'-(2,7-dibromo-9H-fluorene-9,9-diyl)dipropanoate exerts its effects involves its interaction with molecular targets and pathways. The specific mechanism depends on the context in which the compound is used. For example, in drug development, it may interact with enzymes or receptors to modulate biological processes.
Comparison with Similar Compounds
Di-tert-butyl 3,3'-(2,7-dibromo-9H-fluorene-9,9-diyl)dipropanoate is unique due to its specific structural features, such as the presence of bromine atoms and tert-butyl ester groups. Similar compounds include:
Fluorene: The parent compound without bromine atoms.
Bromofluorenes: Fluorene derivatives with different positions and numbers of bromine atoms.
Fluorenone: Oxidized derivatives of fluorene.
These compounds share similarities in their core structure but differ in their functional groups and reactivity.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Properties
IUPAC Name |
tert-butyl 3-[2,7-dibromo-9-[3-[(2-methylpropan-2-yl)oxy]-3-oxopropyl]fluoren-9-yl]propanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H32Br2O4/c1-25(2,3)32-23(30)11-13-27(14-12-24(31)33-26(4,5)6)21-15-17(28)7-9-19(21)20-10-8-18(29)16-22(20)27/h7-10,15-16H,11-14H2,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGJRNYFVJMAKSY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCC1(C2=C(C=CC(=C2)Br)C3=C1C=C(C=C3)Br)CCC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H32Br2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
580.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(Z)-N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3-(4-methoxyphenyl)acrylamide](/img/structure/B2862643.png)
![5-Methyl-2-({1-[3-(methylsulfanyl)benzoyl]piperidin-4-yl}oxy)pyrimidine](/img/structure/B2862645.png)
![N-[(2Z)-6-fluoro-3-propyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-5-nitrofuran-2-carboxamide](/img/structure/B2862646.png)
![N-(5-(1-methyl-3-phenyl-1H-pyrazole-5-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-3-carboxamide](/img/structure/B2862647.png)


![7-(Methylamino)thieno[2,3-b]pyrazine-6-carboxylic acid](/img/structure/B2862652.png)


![N-{2-[2-(pyridin-3-yl)-1,3-thiazol-4-yl]ethyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B2862655.png)
![2-(2,4-dichlorophenoxy)-N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]acetamide](/img/structure/B2862659.png)
![N-[(2E)-3-ethyl-6-fluoro-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-[methyl(phenyl)sulfamoyl]benzamide](/img/structure/B2862661.png)
![8,9-Dimethoxy-2-methyl-5-{[(4-nitrophenyl)methyl]sulfanyl}-[1,2,4]triazolo[1,5-C]quinazoline](/img/structure/B2862664.png)
![N-[2-(2H-1,3-benzodioxol-5-yloxy)ethyl]-2-(2,4-dichlorophenoxy)propanamide](/img/structure/B2862665.png)
